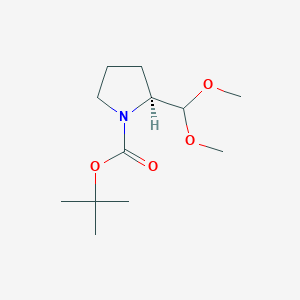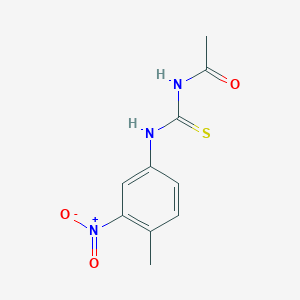
tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control over reaction conditions, leading to more efficient and sustainable production methods .
化学反应分析
Types of Reactions
tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials
作用机制
The mechanism of action of tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
相似化合物的比较
Similar Compounds
- tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives and tert-butyl esters.
- Similar compounds include tert-butyl 2-(dimethoxymethyl)pyrrolidine-1-carboxylate and tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-(dimethoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(14)13-8-6-7-9(13)10(15-4)16-5/h9-10H,6-8H2,1-5H3/t9-/m0/s1 |
InChI 键 |
QWOWAOOUMOWGSP-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(OC)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















